1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene
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Overview
Description
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene is a chemical compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . It is also known by other names such as β-Patchoulene and 1,4,9,9-Tetramethyl-1,2,3,4,5,6,7,8-octahydro-4,7-methanoazulene . This compound is a derivative of azulene, a bicyclic aromatic hydrocarbon, and is characterized by its unique structure, which includes a methano bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted azulenes .
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and pathways .
Comparison with Similar Compounds
Similar Compounds
Patchoulene: Another derivative of azulene with similar structural features.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-4,7-methanoazulene is unique due to its specific methano bridge and the presence of multiple methyl groups, which contribute to its distinct chemical and physical properties .
Properties
CAS No. |
57496-70-5 |
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Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,6]undec-2(6)-ene |
InChI |
InChI=1S/C11H16/c1-2-9-6-8-4-5-10(7-8)11(9)3-1/h8,10H,1-7H2 |
InChI Key |
PTQJRKPGSQPGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C3CCC(C3)C2 |
Origin of Product |
United States |
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